4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid
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Overview
Description
4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group at the 6-position and a sulfanyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiouracil with chloroacetic acid under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfonyl group.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The sulfanyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Derivatives of this compound are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or the interaction with nucleic acids. For example, some derivatives have been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial RNA processing . This inhibition can lead to the disruption of bacterial protein synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-thiouracil: A precursor in the synthesis of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid.
4-oxo-2-thioxo-1H-pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.
Thieno[2,3-d]pyrimidine derivatives: Compounds with a fused thiophene ring that exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOQUWRYYNKKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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